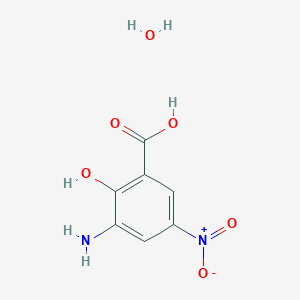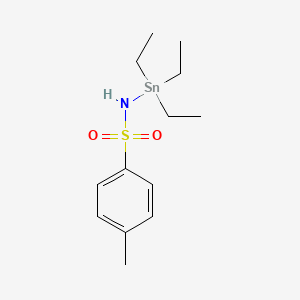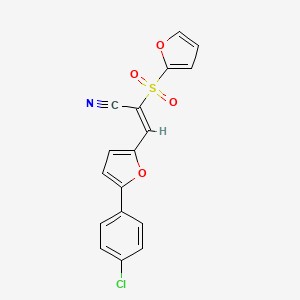![molecular formula C10H16OS2 B11961521 (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is a chemical compound with the molecular formula C10H16OS2 and a molecular weight of 216.366 g/mol . This compound is characterized by its unique spiro structure, which includes a dithia ring system. It is primarily used in research and development due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol typically involves the condensation of sulfur-containing compounds with appropriate carbonyl compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Applications De Recherche Scientifique
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is not well-documented. its chemical structure suggests it may interact with biological molecules through its sulfur atoms, potentially forming disulfide bonds or undergoing redox reactions. These interactions could affect various molecular targets and pathways, but further research is needed to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7,9-Dimethyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Hydroxymethyl-7,9-diphenyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)methanol
Uniqueness
What sets (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol apart from similar compounds is its dithia ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized research applications .
Propriétés
Formule moléculaire |
C10H16OS2 |
|---|---|
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
(7-methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol |
InChI |
InChI=1S/C10H16OS2/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h6,9,11H,2-5,7H2,1H3 |
Clé InChI |
IACAFCIJTWHDCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2(CCC1CO)SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)





